methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride
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Overview
Description
Methyl 1-(aminomethyl)-2-oxabicyclo[311]heptane-4-carboxylate hydrochloride is a bicyclic compound featuring a unique oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with a Michael addition followed by ring-closing reactions to form the bicyclic structure . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, often using hydrogenation or metal hydride reagents.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures like bicyclo[2.2.1]heptane derivatives and azabicyclo compounds. These compounds share structural features but differ in their functional groups and reactivity .
Uniqueness
What sets methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride apart is its unique combination of an oxabicyclo structure with an aminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2624126-17-4 |
---|---|
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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